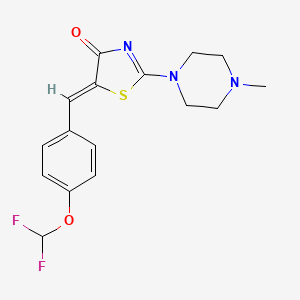

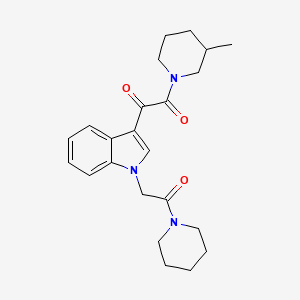

N-(3-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring with two nitrogen atoms, is a notable feature. The acetamidophenyl group would add aromaticity to the molecule, and the propoxy and propyl groups would provide aliphatic character .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms. The acetamidophenyl group could participate in electrophilic aromatic substitution reactions, and the propoxy and propyl groups could undergo reactions typical of ethers and alkanes, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (e.g., carboxamide) and nonpolar (e.g., propyl) groups could give this compound unique solubility properties .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

The synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, similar in structure to the compound of interest, has demonstrated promising antimicrobial properties. These derivatives have been evaluated for their potential as antimicrobial agents, with specific compounds showing high activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. This indicates the potential of such compounds in addressing antibiotic resistance (Pitucha et al., 2011).

Cytotoxicity and Antitumor Activity

Research on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has led to the synthesis of compounds screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests the potential application of pyrazole derivatives in cancer research and therapy (Hassan et al., 2014).

Synthesis of Isoxazolines and Isoxazoles

The creation of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been documented. This demonstrates the versatility of pyrazole derivatives in synthesizing complex heterocyclic structures, potentially useful in various fields of chemical research (Rahmouni et al., 2014).

Antimicrobial and Antitumor Synthesis

The synthesis of pyrazolyl-1-carboxamide derivatives and their evaluation for antimicrobial activity have been explored, with some derivatives showing significant effects against various microbial strains. Additionally, synthesized pyrimidiopyrazole derivatives demonstrated notable in vitro antitumor activity, highlighting the therapeutic potential of pyrazole carboxamide derivatives in antimicrobial and cancer treatment applications (Sharshira & Hamada, 2011; Fahim et al., 2019).

Green Synthesis and Antimicrobial Activity

A green approach in the synthesis of thiophenyl pyrazoles and isoxazoles utilizing 1,3-dipolar cycloaddition methodology was explored, with some compounds showing potential antibacterial and antifungal activities. This indicates the environmental and therapeutic relevance of developing new pyrazole derivatives through eco-friendly methods (Sowmya et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-acetamidophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-4-9-22-12-16(18(21-22)25-10-5-2)17(24)20-15-8-6-7-14(11-15)19-13(3)23/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQNQYGQPSMQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC(=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2817085.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2817086.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2817090.png)

![1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817091.png)

![2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2817092.png)

![6-({4-[(2-bromophenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2817099.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2817102.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2817104.png)

![2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2817105.png)